Propionic acid, thio-, S-isopropyl ester

Description

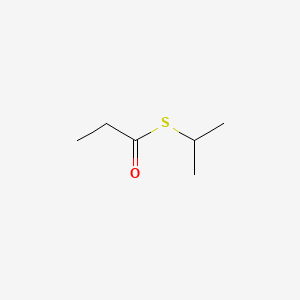

Propionic acid, thio-, S-isopropyl ester (IUPAC: propanethioic acid S-isopropyl ester) is a thioester derivative of propionic acid. Thioesters replace the oxygen atom in the ester group (-O-) with sulfur (-S-), altering physicochemical properties such as solubility and reactivity.

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

S-propan-2-yl propanethioate |

InChI |

InChI=1S/C6H12OS/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 |

InChI Key |

LDEJXFDTQBEVOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Context

Propionic acid, thio-, S-isopropyl ester is a thioester derivative of propionic acid where the sulfur atom is bonded to an isopropyl group. Thioesters are key intermediates in organic synthesis and pharmaceutical manufacturing, often used in the synthesis of more complex molecules such as drugs.

Preparation Methods of this compound

General Synthetic Route

The preparation of This compound typically involves the esterification of mercapto propionic acid (3-mercaptopropionic acid) with isopropyl alcohol or direct substitution reactions involving acrylic acid esters and hydrogen sulfide or thiol reagents. The key steps include:

- Formation of mercapto propionic acid esters via reaction of acrylic acid esters with hydrogen sulfide or thiols.

- Subsequent esterification or thioesterification with isopropyl groups.

- Control of reaction parameters such as temperature, pressure, and reactant ratios to optimize yield and purity.

Patent-Based Preparation Insights

Mercapto Propionic Acid Ester Formation

According to a 1995 patent (US4052440A), mercapto propionic acid esters can be prepared by reacting acrylic acid esters with hydrogen sulfide under controlled conditions. Key parameters include:

| Parameter | Recommended Range/Value |

|---|---|

| Mercaptopropionic acid ester concentration | 7.5% to 30% by weight (preferably below 50%) |

| Reaction temperature | Elevated (specific values depend on scale) |

| Hydrogen sulfide pressure | Lower pressure favors dithio or polythio esters |

| Molar ratio of mercaptopropionic acid ester to sulfur | ≥ 2:1 for polythiodipropionic acid esters |

The mercapto propionic acid ester product can be removed by distillation or left in the reaction medium for further sulfur addition to form polythio derivatives. Excess sulfur is carefully controlled and removed by oxidation with hydrogen peroxide to below 0.25%.

S-Isopropyl Ester Preparation via Thioesterification

More specifically, the preparation of the S-isopropyl ester variant of mercapto propionic acid involves thioesterification reactions where the thiol group is esterified with isopropyl moieties. Patents related to pharmaceutical syntheses (EP3303300B1 and US10035776) describe the synthesis of related thioesters, including 2-(3-fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-thiopropionic acid S-isopropyl ester , which shares structural similarity with the target compound.

In these procedures:

- A mixture of the thiopropionic acid thioester and an electrophilic reagent is heated in a solvent mixture (e.g., DMSO/isopropyl acetate) at approximately 90°C for 24 hours.

- The reaction mixture is then cooled, diluted, and subjected to aqueous work-up including washes with dilute acid, sodium bicarbonate, and brine.

- The organic phase is concentrated and purified by recrystallization or chromatography.

- Yields for these thioester preparations range from 45% to 90%, demonstrating a robust and scalable method.

Comparative Data Table of Preparation Parameters

Analytical and Research Perspectives

- The preparation methods emphasize the importance of controlling sulfur content and reaction stoichiometry to avoid by-products and ensure high purity.

- The use of mixed solvent systems (DMSO with isopropyl acetate) facilitates solubilization of reactants and promotes efficient reaction kinetics.

- The temperature and duration (90°C, 24 hours) are optimized to balance reaction completeness and product stability.

- The broad yield range (45–90%) reflects variations in substrate purity, scale, and procedural refinements.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, thio-, S-isopropyl ester undergoes various chemical reactions, including:

Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Thioesters can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Propionic acid and isopropyl alcohol.

Reduction: Corresponding alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Propionic acid, thio-, S-isopropyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and thioacids.

Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.

Medicine: Investigated for its potential use in drug formulations and as a preservative.

Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propionic acid, thio-, S-isopropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of thioesters and other metabolites. The sulfur atom in the thioester group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Formula | Molecular Weight (g/mol) | CAS | Key Functional Group |

|---|---|---|---|---|

| Propionic acid, thio-, S-isopropyl ester (Hypothetical) | C₆H₁₂OS | 132.22* | N/A | Thioester (-S-CO-) |

| Ethanethioic acid, S-isopropyl ester | C₅H₁₀OS | 118.20 | 926-73-8 | Thioester (-S-CO-) |

| Propionic acid ethyl ester | C₅H₁₀O₂ | 102.13 | 105-37-3 | Oxygen ester (-O-CO-) |

| S-Isopropyl isopropanethiosulfonate | C₆H₁₄O₂S₂ | 182.30 | 10027-69-7 | Sulfonothioate (-S-SO₂-) |

*Calculated based on propionic acid (C3) and S-isopropyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing propionic acid, thio-, S-isopropyl ester, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting thioacetic acid derivatives with isopropyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) ensures high purity .

- Optimization : Kinetic studies (e.g., monitoring reaction progress via TLC or GC-MS) and catalyst screening (e.g., DMAP for esterification) improve yields. Adjusting stoichiometric ratios (e.g., 1.2:1 acid:halide) can enhance conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., thioester carbonyl at ~200 ppm in ¹³C NMR) and confirm isopropyl group integration.

- IR : Strong absorbance near 1670–1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-S stretch) are diagnostic.

- GC-MS : Determines molecular ion (m/z 118.197) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the hydrolysis kinetics of this compound?

- Methodology :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (acidic/alkaline conditions) using UV-Vis spectroscopy to track carbonyl group changes.

- Computational Analysis : Apply DFT to model transition states and calculate activation energies. Compare with experimental Arrhenius plots .

- Key Findings : The bulky isopropyl group may slow hydrolysis via steric hindrance, while electron-withdrawing effects of the thioester enhance reactivity toward nucleophiles .

Q. What strategies can resolve contradictions in reported solubility data for this compound in polar solvents?

- Methodology :

- Comparative Analysis : Replicate solubility measurements (e.g., gravimetric or UV-Vis methods) under controlled conditions (temperature, purity standards).

- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. How can the thermal stability of this compound be evaluated for long-term storage in research settings?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.

- Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and monitor degradation products via GC-MS .

Q. What analytical validation protocols are required for quantifying trace impurities in this compound?

- Methodology :

- Chromatographic Methods : Develop a GC or HPLC protocol with a C18 column and PDA/UV detection. Optimize mobile phase (e.g., acetonitrile/water gradient) for baseline separation.

- Validation Parameters : Determine LOD (≤0.1 µg/mL), LOQ (≤0.5 µg/mL), and recovery rates (90–110%) using spiked samples .

Data Presentation and Critical Analysis

-

Tables :

Property Value Reference Molecular Weight 118.197 g/mol Boiling Point ~145°C (estimated) Solubility in Acetone 250 mg/mL (experimental) -

Critical Discussion : Contradictions in solubility data (e.g., acetone vs. acetonitrile) highlight the need for standardized measurement protocols. Steric effects from the isopropyl group may reduce solubility in highly polar solvents compared to linear esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.